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Compound of Interest

N-(2-hydroxyethyl)-2-(4-
Compound Name:

hydroxyphenyl)acetamide
CAS No.: 855928-60-8

Cat. No.: B1451918

Get Quote

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing and environmental
monitoring, the identification of trace impurities is critical for ensuring drug safety and ecological
stability. Paracetamol Impurity C, chemically known as N-(3-chloro-4-hydroxyphenyl)acetamide
or 3-chloro-4-hydroxyacetanilide (CAS: 3964-54-3), is a well-documented pharmacopeial
impurity[1]. Beyond its presence as a synthetic byproduct in Active Pharmaceutical Ingredient
(API) manufacturing, it is also a primary degradation product formed during the chlorine-based
disinfection of wastewater containing paracetamol[2].

This whitepaper provides an in-depth, expert-level methodology for the structural profiling,
toxicological assessment, and chromatographic identification of Paracetamol Impurity C,
designed for analytical chemists and drug development professionals.

Chemical Identity and Mechanistic Origins
Structural Profiling
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Paracetamol Impurity C (Molecular Formula: C8BH8CINO2, Molecular Weight: 185.61 g/mol )
differs from the parent paracetamol molecule by the addition of a chlorine atom at the meta
position relative to the acetamido group[1]. This halogenation fundamentally alters the
molecule's physicochemical properties, significantly increasing its lipophilicity ( logP ) and
altering its UV absorption maxima.

Formation via Electrophilic Aromatic Chlorination

Understanding the mechanistic origin of Impurity C is essential for both process chemistry and
environmental science.

The Causality of Substitution: When paracetamol is exposed to hypochlorous acid ( HOCI )—
either as a side reaction during API synthesis or during wastewater treatment—it undergoes
electrophilic aromatic substitution[2]. The hydroxyl ( —OH ) group at the C4 position is a
strongly activating, ortho/para-directing group. While the acetamido group at C1 is also
activating, the phenolic oxygen dominates the directing effect. Because the para position is
already occupied, the electrophilic chlorine ion ( Cl+ ) attacks the ortho position (C3), yielding
N-(3-chloro-4-hydroxyphenyl)acetamide[2].

Paracetamol Chlorine-based Disinfection > Electrophilic Aromatic Paracetamol Impurity C
(Acetaminophen) (HOCI / OCl-) Substitution (N-(3-chloro-4-hydroxyphenyl)acetamide)

Click to download full resolution via product page

Caption: Mechanistic pathway of Impurity C formation via electrophilic aromatic chlorination.

Toxicological and Environmental Significance

The presence of Impurity C is strictly controlled due to its distinct toxicological profile. The
addition of the chloro group increases the molecule's ability to penetrate biological membranes.

 Toxicity: It is classified under Specific Target Organ Toxicity (Category 3) and carries hazard
statements for causing serious eye irritation (H319), skin irritation (H315), and respiratory
irritation (H335)[3].

o Environmental Persistence: Chlorinated byproducts of paracetamol exhibit greater
environmental persistence than the parent drug. Traditional wastewater treatment often fails
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to clear these halogenated congeners, prompting the need for Advanced Oxidation
Processes (AOPs) to mitigate their ecological impact[2].

Analytical Identification Methodology (RP-HPLC-
UVIMS)

To accurately identify and quantify Impurity C, Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) coupled with UV and Mass Spectrometry (MS) is the gold
standard[4].

Rationale for Chromatographic Conditions

Stationary Phase (C18 Column):Causality: The chloro-substitution makes Impurity C
significantly more hydrophobic than paracetamol. A highly retentive C18 column maximizes
hydrophobic interactions, ensuring that the polar parent drug elutes first, followed by the
lipophilic Impurity C.

Mobile Phase (Acidified Water/Acetonitrile):Causality: The phenolic hydroxyl group has a
pKaof approximately 9.5. Using an acidic modifier (e.g., 0.1% Formic Acid) ensures the
molecule remains fully un-ionized, preventing peak tailing and ensuring sharp, Gaussian
peak shapes.

Step-by-Step Experimental Protocol

This protocol operates as a self-validating system, ensuring that any deviation in column

chemistry or mobile phase preparation is caught prior to data acquisition.

Standard Preparation: Accurately weigh 10.0 mg of Paracetamol Impurity C reference
standard[1] and dissolve in 10 mL of methanol (Stock: 1.0 mg/mL). Causality: Methanol
ensures complete solubilization of the lipophilic chlorinated ring before aqueous dilution.

Sample Preparation: Prepare the Paracetamol API sample at 1.0 mg/mL in the initial mobile
phase (90:10 Water:Acetonitrile). Causality: Matching the sample diluent to the initial mobile
phase prevents solvent-induced peak distortion (fronting) during injection.

Chromatographic Separation: Inject 10 pL into the RP-HPLC system. Run a linear gradient
from 10% to 90% Acetonitrile over 20 minutes at a flow rate of 1.0 mL/min.
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o Detection: Monitor UV absorbance at 245 nm. Causality: 245 nm is near the isobestic point
for paracetamol and its chlorinated derivatives, providing uniform response factors for
accurate quantification.

o System Suitability Testing (SST): Inject a resolution mixture containing Paracetamol and
Impurity C. The system is only validated for use if the resolution ( Rs) between the two peaks
Is 22.0 and the Signal-to-Noise ( S/N ) ratio for Impurity C is 210 .

Sample Preparation
(API or Wastewater Extract)

RP-HPLC Separation
(C18 Column, Gradient Elution)

Detection & Elucidation
(UV @ 245 nm & ESI-MS)

Data Processing
(Peak Integration & SST Validation)

Click to download full resolution via product page
Caption: Step-by-step RP-HPLC-UV/MS analytical workflow for Impurity C identification.

Quantitative Data and System Suitability

The following tables summarize the expected physicochemical and chromatographic data
necessary for verifying Impurity C.

Table 1: Physicochemical Properties Comparison
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Parameter Paracetamol (Parent API) Paracetamol Impurity C
Molecular Formula C8HIONO2 C8H8CINO2
Molecular Weight 151.16 g/mol 185.61 g/mol [1]

Exact Mass (MS ESI+)

152.0712 [M+H]+

186.0322 [M+H]+

Melting Point

169 °C

144.0 °C - 146.0 °CJ[3]

Table 2: Chromatographic System Suitability Parameters (RP-HPLC)

Chromatographic
Parameter

Expected Value /
Specification

Validation Rationale

Confirms increased lipophilicity

Relative Retention Time (RRT) ~1.45-1.60

due to the chloro group.
_ Ensures baseline separation

Resolution ( Rs) =>2.0 )

from the massive API peak.
- Verifies suppression of

Tailing Factor ( Tf) <1.5 ] ) ]

secondary silanol interactions.
o ) Ensures compliance with
Limit of Detection (LOD) <0.05 pg/mL

EP/USP reporting thresholds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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